molecular formula C7H6FNO4 B13626114 3-(3-Fluorooxetan-3-yl)-1,2-oxazole-5-carboxylicacid

3-(3-Fluorooxetan-3-yl)-1,2-oxazole-5-carboxylicacid

Katalognummer: B13626114
Molekulargewicht: 187.12 g/mol
InChI-Schlüssel: KYTZGOZFRWCSOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Fluorooxetan-3-yl)-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that contains both an oxetane and an oxazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorooxetan-3-yl)-1,2-oxazole-5-carboxylic acid typically involves the formation of the oxetane and oxazole rings followed by their coupling. One common method involves the reaction of a fluorinated oxetane derivative with an oxazole precursor under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Fluorooxetan-3-yl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3-(3-Fluorooxetan-3-yl)-1,2-oxazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(3-Fluorooxetan-3-yl)-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The oxetane and oxazole rings can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(3-Fluorooxetan-3-yl)-1,2-oxazole-5-carboxylic acid is unique due to the presence of both oxetane and oxazole rings, which confer specific chemical and biological properties. This dual-ring structure makes it a versatile compound for various applications .

Eigenschaften

Molekularformel

C7H6FNO4

Molekulargewicht

187.12 g/mol

IUPAC-Name

3-(3-fluorooxetan-3-yl)-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C7H6FNO4/c8-7(2-12-3-7)5-1-4(6(10)11)13-9-5/h1H,2-3H2,(H,10,11)

InChI-Schlüssel

KYTZGOZFRWCSOT-UHFFFAOYSA-N

Kanonische SMILES

C1C(CO1)(C2=NOC(=C2)C(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.